3-Phenylisoxazol-4-amine
CAS No.:
Cat. No.: VC20233508
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-phenyl-1,2-oxazol-4-amine |
| Standard InChI | InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
| Standard InChI Key | QWRFSFAKIHDEGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC=C2N |
Introduction
Chemical Identity and Structural Features
3-Phenylisoxazol-4-amine (molecular formula: ) consists of a five-membered isoxazole ring fused with a phenyl substituent and an amine functional group. The isoxazole core comprises two adjacent heteroatoms—one oxygen and one nitrogen—contributing to its electron-deficient aromatic system . Key identifiers include:
The compound’s planar structure facilitates π-π stacking interactions, while the amine group enables hydrogen bonding, making it a valuable scaffold for molecular recognition in biological systems .
Synthesis and Optimization
Classical Synthesis Routes
The synthesis of 3-phenylisoxazol-4-amine typically involves cyclocondensation reactions. A representative procedure from the literature employs the following steps:
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Imine Formation: Reacting -hydroxybenzimidoyl chloride with ethyl (E)-3-(pyrrolidin-1-yl)acrylate in acetonitrile in the presence of triethylamine.
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Cyclization: Stirring the intermediate at room temperature to form the isoxazole ring.
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Workup: Extraction with diethyl ether, followed by purification via silica gel chromatography.
This method yields 3-phenylisoxazol-4-amine as a brown oil with a 31% yield over four steps .
Spectroscopic Characterization
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NMR (500 MHz, CDCl): δ 8.03 (s, 1H, isoxazole-H), 7.73 (d, Hz, 2H, phenyl-H), 7.46–7.41 (m, 3H, phenyl-H), 3.13 (brs, 2H, NH) .
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NMR (125 MHz, CDCl): δ 155.7 (C-5), 144.1 (C-3), 129.6–125.6 (phenyl carbons) .
Physicochemical Properties
Solubility and Stability
3-Phenylisoxazol-4-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition under strong acidic or basic conditions due to hydrolysis of the isoxazole ring .
Tautomeric Behavior
The amine group at the 4-position participates in tautomerism, shifting between enamine and imine forms depending on pH and solvent polarity. This tautomerism influences the compound’s reactivity in subsequent derivatization reactions .
Pharmacological Applications
Antimicrobial Activity
Preliminary screenings of isoxazole derivatives indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though 3-phenylisoxazol-4-amine’s efficacy remains under investigation .
Structure–Activity Relationship (SAR) Insights
Key structural modifications impacting biological activity include:
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Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO) at the para position enhance inhibitory potency in protein–protein interaction assays .
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Amine Functionalization: Acylation or alkylation of the amine group reduces activity, underscoring the importance of free NH for target engagement .
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